molecular formula C14H14FNOS B4794911 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide

5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide

Cat. No. B4794911
M. Wt: 263.33 g/mol
InChI Key: DRGKBTPFRMZYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide, also known as EF-TPh, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiophene carboxamides and has been found to possess several unique properties that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and inflammation. 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide has been found to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and survival. Additionally, 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a key role in the development of various diseases.
Biochemical and Physiological Effects:
5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide has been found to exhibit several biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune response. Apoptosis is a process of programmed cell death that is essential for maintaining tissue homeostasis, and 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide has been found to induce apoptosis in cancer cells. Angiogenesis is the process of the formation of new blood vessels, which is essential for tumor growth, and 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide has been found to inhibit angiogenesis. 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide has also been found to modulate immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide in lab experiments include its potent antitumor activity, anti-inflammatory and neuroprotective properties, and ability to induce apoptosis and inhibit angiogenesis. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide should focus on elucidating its mechanism of action, identifying potential side effects, and developing more efficient synthesis methods. Additionally, further studies should be conducted to evaluate its therapeutic potential in the treatment of various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The development of 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide derivatives with improved pharmacological properties should also be explored. Overall, 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide has the potential to be a valuable therapeutic agent for the treatment of various diseases and warrants further investigation.

Scientific Research Applications

5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

5-ethyl-N-[(2-fluorophenyl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNOS/c1-2-12-7-11(9-18-12)14(17)16-8-10-5-3-4-6-13(10)15/h3-7,9H,2,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGKBTPFRMZYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-(2-fluorobenzyl)thiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide
Reactant of Route 4
5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide
Reactant of Route 6
5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.